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Compound of Interest

Compound Name: Allyl acetate

Cat. No.: B165787 Get Quote

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance

(NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide

provides a detailed analysis of the proton (¹H) NMR spectrum of allyl acetate, presenting a

direct comparison with the structurally related vinyl acetate. The information herein, supported

by experimental data and protocols, serves as a practical reference for the characterization of

these and similar vinyl-containing esters.

Comparative ¹H NMR Data: Allyl Acetate vs. Vinyl
Acetate
The ¹H NMR spectra of allyl acetate and vinyl acetate, both recorded in deuterated chloroform

(CDCl₃), exhibit distinct features that allow for their unambiguous differentiation. The key

parameters—chemical shift (δ), multiplicity, coupling constants (J), and integration—are

summarized in the table below.
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Compound
Proton

Assignment

Chemical

Shift (δ,

ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

Allyl Acetate H-a (CH₃) 2.08 singlet (s) N/A 3H

H-b (-CH₂-) 4.57 doublet (d) 5.7 2H

H-c (=CH₂)

cis
5.23 doublet (d) 10.4 1H

H-d (=CH₂)

trans
5.32 doublet (d) 17.2 1H

H-e (=CH-) 5.90 ddt
17.2, 10.4,

5.7
1H

Vinyl Acetate H-a' (CH₃) 2.13 singlet (s) N/A 3H

H-b' (=CH₂)

cis
4.56

doublet of

doublets (dd)
6.3, -1.6 1H

H-c' (=CH₂)

trans
4.88

doublet of

doublets (dd)
14.1, -1.6 1H

H-d' (=CH-) 7.28
doublet of

doublets (dd)
14.1, 6.3 1H

Note: The chemical shifts and coupling constants are typical values and may vary slightly

depending on the experimental conditions.

Experimental Protocols
A standardized protocol for the acquisition of high-quality ¹H NMR spectra is crucial for

accurate structural elucidation.

Sample Preparation
Sample Weighing: Accurately weigh 5-25 mg of the liquid analyte (allyl acetate or vinyl

acetate) into a clean, dry vial.
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Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To

remove any particulate matter, a small plug of glass wool can be placed in the pipette.

Capping: Securely cap the NMR tube.

¹H NMR Spectrum Acquisition
Instrumentation: The data presented were acquired on a standard NMR spectrometer (e.g.,

300 or 400 MHz).

Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal

of the CDCl₃. The magnetic field homogeneity is then optimized through an automated or

manual shimming process to achieve sharp, symmetrical peaks.

Acquisition Parameters: Standard acquisition parameters are typically employed. This

includes a 90° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of

2-4 seconds, and a relaxation delay of 1-5 seconds. For a high signal-to-noise ratio, 8 to 16

scans are generally sufficient.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to

generate the frequency-domain spectrum. Phase and baseline corrections are applied, and

the spectrum is referenced to the residual CHCl₃ signal at 7.26 ppm.

Visualization of Spin-Spin Coupling in Allyl Acetate
The complex splitting pattern observed for the vinyl protons of allyl acetate is a result of spin-

spin coupling. The following diagram, generated using Graphviz, illustrates these coupling

interactions.
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CH₃ (a) -CH₂- (b) =CH- (e) J = 5.7 Hz

=CH₂ (c)

 J = 10.4 Hz (cis)

=CH₂ (d)

 J = 17.2 Hz (trans)

 J ≈ 0 Hz (geminal)

Click to download full resolution via product page

Spin-spin coupling network in allyl acetate.

To cite this document: BenchChem. [Characterization of Allyl Acetate by 1H NMR
Spectroscopy: A Comparison with Vinyl Acetate]. BenchChem, [2025]. [Online PDF].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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